2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
Description
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a 3-bromobenzoylamino substituent at the 2-position of the benzene ring. The bromine atom at the meta position of the benzoyl group enhances its lipophilicity and may influence its biological activity by altering electronic or steric interactions with target proteins .
Properties
CAS No. |
67836-48-0 |
|---|---|
Molecular Formula |
C15H12BrNO3 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18) |
InChI Key |
DWHISIGVNJJMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester typically involves the reaction of 3-bromobenzoyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The bromine atom in the compound enhances its binding affinity to these targets, thereby increasing its potency and efficacy . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Bromine vs. Methyl or Amino Groups
- 3-Bromo-2-methyl-benzoic Acid Methyl Ester (CAS 99548-54-6): Substitution: Bromo (3-position) and methyl (2-position). However, the absence of the benzoylamino group limits its ability to form hydrogen bonds in biological systems . Molecular Weight: 229.08 g/mol (C₉H₉BrO₂).
- 2-Amino-3-bromo-benzoic Acid Methyl Ester (CAS 104670-74-8): Substitution: Amino (2-position) and bromo (3-position). Properties: The amino group introduces hydrogen-bonding capacity, enhancing interactions with enzymes or receptors. However, the lack of a benzoylamino group may reduce stability in metabolic pathways . Molecular Weight: 230.06 g/mol (C₈H₈BrNO₂).
Multi-Halogenated Derivatives
- 3-Bromo-2-(bromomethyl)-4,6-dimethoxy-benzoic Acid Methyl Ester (CAS 58137-74-9):
- Substitution: Bromo (3-position), bromomethyl (2-position), and methoxy groups (4,6-positions).
- Properties: The dual bromine atoms significantly increase molecular weight (368.02 g/mol) and lipophilicity (density: 1.665 g/cm³), which may improve membrane permeability but could also raise toxicity concerns .
Ester Group Modifications
Methyl vs. Ethyl Esters
- 2-Amino-5-bromo-3-ethyl-benzoic Acid Ethyl Ester (CAS 706791-83-5): Substitution: Ethyl ester instead of methyl. However, bulkier esters may reduce binding affinity to target proteins . Molecular Weight: 258.12 g/mol (C₁₀H₁₂BrNO₂).
Cytotoxicity Profiles
- 2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic Acid Methyl Ester: Activity: Exhibited weak cytotoxicity against HCT116, HT29, and A549 cancer cell lines (IC₅₀ > 50 µM). The sulfonamide group may reduce cellular uptake compared to benzoylamino derivatives .
- Av7 (2-Acetylamino-benzoic Acid Methyl Ester): Activity: Demonstrated strong inhibition of AGS, HepG2, and A549 cell proliferation (IC₅₀ ~10–20 µM).
Structural-Activity Relationships (SAR)
- Bromine’s Role: The 3-bromo substituent in 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester likely enhances activity by increasing electron density at the benzoylamino group, promoting interactions with nucleophilic residues in enzymes .
- Benzoylamino vs.
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | N/A | C₁₅H₁₂BrNO₃ | 334.17 | 3-Bromo, benzoylamino, methyl ester |
| 3-Bromo-2-methyl-benzoic Acid Methyl Ester | 99548-54-6 | C₉H₉BrO₂ | 229.08 | 3-Bromo, 2-methyl |
| 2-Amino-3-bromo-benzoic Acid Methyl Ester | 104670-74-8 | C₈H₈BrNO₂ | 230.06 | 2-Amino, 3-bromo |
| 3-Bromo-2-(bromomethyl)-4,6-dimethoxy-benzoic Acid Methyl Ester | 58137-74-9 | C₁₁H₁₂Br₂O₄ | 368.02 | 3-Bromo, bromomethyl, methoxy |
Biological Activity
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C₉H₈BrN₁O₂
- Molecular Weight : 215.044 g/mol
- IUPAC Name : Methyl 3-bromobenzoate
- CAS Number : 618-89-3
The compound features a bromobenzoyl group attached to a benzoic acid methyl ester, which may influence its interaction with biological targets.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanism : The compound appears to interfere with the signaling pathways involved in cell survival, particularly those associated with the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses.
- Case Study : In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential use in managing inflammatory diseases.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. It has been tested against various bacterial strains and fungi.
- Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal properties were notable against Candida albicans.
Table 1: Biological Activity Summary
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S transition.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
